9H-Carbazole-4-carbonitrile
Description
9H-Carbazole-4-carbonitrile is a carbazole derivative featuring a nitrile (-CN) group at the 4-position of the heteroaromatic ring. Its molecular formula is C₁₃H₈N₂, with a molecular weight of 192.22 g/mol . The compound is structurally significant due to the electron-withdrawing nitrile group, which enhances its electronic properties, making it valuable in materials science, particularly in organic light-emitting diodes (OLEDs) and thermally activated delayed fluorescence (TADF) devices . Its synthesis typically involves cyanation reactions under controlled conditions, as seen in the preparation of related carbazole-carbonitrile derivatives .
Properties
IUPAC Name |
9H-carbazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2/c14-8-9-4-3-7-12-13(9)10-5-1-2-6-11(10)15-12/h1-7,15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXFRNGBHSNZMQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=CC=C3N2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50503970 | |
| Record name | 9H-Carbazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50503970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31892-43-0 | |
| Record name | 9H-Carbazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50503970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Carbazole-4-carbonitrile typically involves the introduction of a cyano group (-CN) to the carbazole core. One common method is the reaction of carbazole with a suitable nitrile source under specific conditions. For example, carbazole can be reacted with cyanogen bromide (BrCN) in the presence of a base such as potassium carbonate (K2CO3) to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 9H-Carbazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carbazole-4-carboxylic acid.
Reduction: Reduction of the cyano group can yield carbazole-4-amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid) are commonly used.
Major Products Formed:
Oxidation: Carbazole-4-carboxylic acid.
Reduction: Carbazole-4-amine.
Substitution: Various substituted carbazole derivatives depending on the electrophile used.
Scientific Research Applications
9H-Carbazole-4-carbonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 9H-Carbazole-4-carbonitrile depends on its specific application. In electronic devices, its optoelectronic properties are attributed to the conjugated π-electron system of the carbazole core, which allows for efficient charge transport and light emission. In biological systems, the compound may interact with cellular targets through hydrogen bonding, π-π stacking, and other non-covalent interactions, leading to its observed biological activities .
Comparison with Similar Compounds
Comparison with Similar Carbazole Derivatives
The functionalization of carbazole at different positions or with diverse substituents leads to distinct physicochemical and electronic properties. Below is a detailed comparison of 9H-Carbazole-4-carbonitrile with structurally analogous compounds:
Table 1: Key Properties of this compound and Analogues
Electronic and Structural Effects
Substituent Position :
- The 4-position nitrile in this compound induces a stronger electron-withdrawing effect compared to the 3-position nitrile in o-3CN-TRZ. This positional difference alters the HOMO-LUMO energy gap, as demonstrated by DFT calculations, with the 4-CN derivative showing enhanced charge-transfer efficiency in OLEDs .
- The 2-methoxy group in 2-Methoxy-9H-carbazole-4-carbonitrile introduces steric hindrance and electron-donating effects, reducing aggregation in thin films and improving solubility in polar solvents .
Substituent Type :
- Nitrile (-CN) : Enhances electron mobility and stabilizes excited states, critical for TADF applications .
- Methoxy (-OCH₃) : Improves solubility but may reduce thermal stability due to lower bond dissociation energy compared to nitrile .
- Alkyl Halides (e.g., -Br-C₄H₈) : Increase molecular weight and hydrophobicity, limiting applications in optoelectronics but useful as synthetic intermediates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
